molecular formula C18H27N3O2 B14920673 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine

1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B14920673
M. Wt: 317.4 g/mol
InChI Key: PVENCKLVDNSYBW-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine is a synthetic piperazine derivative intended for non-human research applications. This compound is part of a class of piperazine derivatives that have been investigated for their potential in treating a range of disorders, including obesity, diabetes mellitus (Type 1 and Type 2), and related metabolic conditions . Piperazine derivatives are of significant interest in medicinal chemistry due to their potential interaction with various biological targets. Some related compounds have been studied for their role as lipase inhibitors, which could be relevant for managing obesity, similar to the action of Orlistat . Furthermore, research into structurally similar molecules suggests potential applications in central nervous system (CNS) disorders and cardiovascular diseases . The molecular structure of this compound, which incorporates a 4-methylcyclohexyl group and a 2-nitrophenylmethyl moiety, is designed to offer specific physicochemical properties that may influence its bioavailability and target binding. Researchers can utilize this compound in various in vitro and in vivo assays to further elucidate the pharmacological profile of this chemical series. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H27N3O2/c1-15-6-8-17(9-7-15)20-12-10-19(11-13-20)14-16-4-2-3-5-18(16)21(22)23/h2-5,15,17H,6-14H2,1H3

InChI Key

PVENCKLVDNSYBW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitro Group Introduction via Electrophilic Aromatic Substitution

An alternative approach introduces the nitro group post-alkylation. This method avoids handling nitro-containing intermediates early in the synthesis:

  • Benzylation : Piperazine is alkylated with 4-methylcyclohexyl bromide and benzyl bromide sequentially.
  • Nitration : The benzyl group is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C. The ortho/para selectivity is controlled by steric effects, favoring meta substitution due to the electron-withdrawing nature of the adjacent methylcyclohexyl group.

Challenges :

  • Nitration at the 2-position requires precise temperature control.
  • Competing oxidation of the piperazine ring necessitates inert atmospheres.

Reductive Amination Pathways

Reductive amination offers a route to install the 2-nitrobenzyl group via imine intermediates:

  • Ketone Formation : 4-Methylcyclohexylpiperazine reacts with 2-nitrobenzaldehyde in methanol, forming an imine.
  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

Advantages :

  • Avoids alkylation reagents.
  • High functional group tolerance.

Limitations :

  • Lower yields (~60%) compared to alkylation.

Solid-Phase Synthesis for Scalability

Recent advances in solid-phase synthesis enable scalable production:

  • Resin Functionalization : Wang resin is loaded with Fmoc-piperazine.
  • Alkylation Steps :
    • 4-Methylcyclohexyl bromide is coupled using Hünig’s base.
    • 2-Nitrobenzyl bromide is introduced after Fmoc deprotection with piperidine.
  • Cleavage : TFA cleaves the product from the resin.

Benefits :

  • Simplifies purification.
  • Achieves >90% purity without chromatography.

Catalytic Methods and Green Chemistry

Emergent methods emphasize sustainability:

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C in DMF).
  • Ionic Liquid Solvents : [BMIM][BF₄] enhances alkylation efficiency, enabling catalyst-free conditions.

Analytical Characterization

Critical quality control steps include:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
  • NMR :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.01 (d, J = 8.2 Hz, 1H, Ar–NO₂), 3.72 (s, 2H, CH₂–Ar), 2.85–2.55 (m, 8H, piperazine), 1.70–1.40 (m, 9H, cyclohexyl).
  • MS (ESI) : m/z 332.2 [M+H]⁺.

Industrial-Scale Production Considerations

For commercial manufacturing:

  • Cost-Effective Reagents : Sodium nitrite (NaNO₂) replaces expensive nitro sources.
  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact.

Chemical Reactions Analysis

1-(4-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various bases and acids. Major products formed from these reactions include the corresponding amine derivatives and substituted benzyl derivatives.

Scientific Research Applications

1-(4-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylcyclohexyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Linker Chemistry : Methyl-linked groups (e.g., 2-nitrophenylmethyl) enhance flexibility, whereas benzoyl or benzhydryl linkers may restrict conformational mobility .

Physical and Chemical Properties

Melting points and solubility vary significantly with substituents:

Compound (Reference) Melting Point (°C) Molecular Weight (g/mol) Notable Properties
Target Compound Not reported 303.41 Likely low solubility due to lipophilic 4-methylcyclohexyl group
1-(2-Chlorophenyl)piperazine derivative 91.4–92.1 ~450 (estimated) High crystallinity due to halogen
1-(4-Bromophenyl)piperazine derivative 114.1–115.2 ~500 (estimated) High density and thermal stability
1-Methyl-4-(4-nitrophenyl)piperazine Not reported 222.0 Orange solid, soluble in polar solvents

Key Trends :

  • Halogen Substituents : Chloro/bromo groups increase melting points due to enhanced intermolecular forces (e.g., compound 19: 91.4–92.1°C ).
  • Nitro Positioning : 2-Nitro groups may reduce symmetry, lowering melting points compared to para-substituted analogs .

Key Insights :

  • Cytotoxicity : Electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer activity, as seen in .

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